Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide

Casein Kinase 1 Delta CK-1δ inhibition Benzothiazole positional isomers

To ensure experimental reproducibility, verify this is the 5-yl positional isomer (CAS 941966-34-3). Literature shows 2-yl or 6-yl analogs yield non-comparable biological data. This scaffold offers superior CK-1δ inhibition (IC50 23 nM) and neuroprotection, with a validated non-mutagenic safety profile. Validate CAS, IUPAC nomenclature, and HPLC purity (≥95%) upon quotation to avoid confounded data.

Molecular Formula C15H12N2OS
Molecular Weight 268.33
CAS No. 941966-34-3
Cat. No. B2548832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-2-phenylacetamide
CAS941966-34-3
Molecular FormulaC15H12N2OS
Molecular Weight268.33
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C15H12N2OS/c18-15(8-11-4-2-1-3-5-11)17-12-6-7-14-13(9-12)16-10-19-14/h1-7,9-10H,8H2,(H,17,18)
InChIKeyJFEMEAGBQXDVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-5-yl)-2-phenylacetamide (CAS 941966-34-3): Baseline Characterization and Procurement Context


N-(1,3-Benzothiazol-5-yl)-2-phenylacetamide (CAS 941966-34-3) is a synthetic small-molecule member of the N-(benzothiazolyl)-2-phenylacetamide class, distinguished by acetamide linkage at the benzothiazole 5-position rather than the more common 2-position [1]. Its molecular formula is C₁₅H₁₂N₂OS with a molecular weight of 268.33 g/mol, and it is commercially available in research-grade purity (≥95%) . The compound has been investigated as a casein kinase 1 delta (CK-1δ) inhibitor, with related analogs demonstrating nanomolar potency (IC₅₀ values in the range of 23–98 nM) and neuroprotective activity in cellular and in vivo models of Parkinson's disease [1][2]. This substitution pattern may confer distinct selectivity and physicochemical properties relative to 2-substituted benzothiazole analogs, making positional isomer verification critical for reproducible research [1].

Why Generic Substitution Fails for N-(1,3-Benzothiazol-5-yl)-2-phenylacetamide: The Case for Positional Isomer Stringency


Within the N-(benzothiazolyl)-2-phenylacetamide chemotype, the position of the acetamide attachment on the benzothiazole ring (5-yl vs. 2-yl vs. 6-yl) is a critical determinant of both target engagement and downstream pharmacological phenotype. In the CK-1δ inhibitor series described by Morales-Garcia et al. (2017), four structurally related N-(benzothiazolyl)-2-phenylacetamides with identical core scaffolds exhibited divergent neuroprotective efficacy in SH-SY5Y cells exposed to 6-OHDA toxicity, despite comparable enzymatic IC₅₀ values against CK-1δ [1]. This disconnect between isolated enzyme inhibition and cellular functional activity arises from differential solubility, membrane permeability, and intracellular target access—parameters that are exquisitely sensitive to the benzothiazole substitution pattern [1][2]. A user substituting N-(1,3-benzothiazol-5-yl)-2-phenylacetamide with a 2-yl or 6-yl positional isomer, or with an N-(benzothiazol-2-yl)-2-phenylacetamide derivative bearing different pendant aryl groups, risks obtaining non-overlapping biological data that cannot be reconciled across studies, thereby undermining experimental reproducibility and procurement value.

N-(1,3-Benzothiazol-5-yl)-2-phenylacetamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Positional Isomer Differentiation: CK-1δ Enzymatic Potency of N-(Benzothiazol-5-yl)-2-phenylacetamide vs. Closest 2-yl and 6-yl Analogs

In the benzothiazole-based CK-1δ inhibitor series, compound 4—identified as an N-(benzothiazolyl)-2-phenylacetamide with substitution at the benzothiazole 5-position—demonstrated an IC₅₀ of 23 nM against recombinant human CK-1δ [1]. This represents approximately 4.3-fold greater enzymatic potency than the corresponding 2-substituted benzothiazole analog (IC₅₀ ≈ 98 nM) described in the foundational medicinal chemistry campaign by Salado et al. (2014), where the most potent N-(benzothiazol-2-yl)-2-phenylacetamide derivatives achieved IC₅₀ values in the 50–100 nM range [2]. The 5-yl positional isomer thus occupies a distinct potency tier within this chemotype.

Casein Kinase 1 Delta CK-1δ inhibition Benzothiazole positional isomers Neurodegeneration Parkinson's disease

Functional Neuroprotection in Dopaminergic Neurons: 5-yl Benzothiazole vs. Structural Analogs with Comparable Enzymatic IC₅₀

Despite similar CK-1δ enzymatic IC₅₀ values across the four tested N-(benzothiazolyl)-2-phenylacetamides (compounds 1–7 series), compound 4 (5-yl positional isomer) was uniquely identified as the most potent neuroprotective agent in SH-SY5Y human dopaminergic neuronal cells challenged with 6-hydroxydopamine (6-OHDA) [1]. At a 10 μM concentration, compound 4 conferred statistically significant protection against 6-OHDA-induced cell death, whereas other structurally analogous compounds in the series demonstrated diminished or negligible neuroprotection at equivalent doses, attributed to differential cell permeability and intracellular target engagement rather than target affinity alone [1]. Compound 6, a structurally distinct analog within the same class, showed no neuroprotection at any tested dose, underscoring the non-interchangeability of these analogs [1].

Neuroprotection SH-SY5Y dopaminergic neurons 6-OHDA toxicity model Parkinson's disease CK-1δ inhibitor cellular efficacy

In Vivo Dopaminergic Neuroprotection: 5-yl Benzothiazole CK-1δ Inhibitor Validated in Rodent Parkinson's Disease Model

Compound 4, the lead N-(benzothiazol-5-yl)-2-phenylacetamide-based CK-1δ inhibitor, was advanced to in vivo evaluation in the 6-OHDA rodent model of Parkinson's disease, where direct intracerebral co-administration with LPS into the substantia nigra pars compacta (SNpc) resulted in significant protection of tyrosine hydroxylase (TH)-positive dopaminergic neurons compared to LPS-lesioned controls [1]. This in vivo neuroprotection endpoint is not reported for any N-(benzothiazol-2-yl)-2-phenylacetamide analog in the peer-reviewed literature, creating a meaningful evidence gap between the 5-yl and 2-yl substitution patterns at the level of animal model validation [1][2]. The zebrafish embryo toxicity assay further confirmed a safe therapeutic window for compound 4 at 0.5–10 μM, and the Ames test (S. typhimurium TA98 and TA100 strains, without S9 metabolic activation) demonstrated no mutagenic potential across 0.5–20 μM [1].

In vivo neuroprotection 6-OHDA rodent model Substantia nigra pars compacta Dopaminergic neuron survival CK-1δ inhibitor

Anti-Inflammatory Activity in Primary Glial Cells: Differentiation Among N-(Benzothiazolyl)-2-phenylacetamide CK-1δ Inhibitors

In LPS-stimulated primary rat astrocyte and microglial cultures, the N-(benzothiazolyl)-2-phenylacetamide series exhibited dose-dependent suppression of nitrite production (a surrogate for inflammatory activation), with compound 4 (5-yl isomer) achieving maximal anti-inflammatory effect at 10 μM [1]. LPS stimulation induced 4-fold and 2.5-fold increases in nitrite production in astrocytes and microglia, respectively; compound 4 significantly attenuated this response in a dose-dependent manner (0.1–20 μM tested range) [1]. While direct quantitative comparison among individual analogs is limited by data presentation in the primary publication, compound 4 was explicitly identified as among the most effective anti-inflammatory agents in the series, consistent with its superior cellular neuroprotection profile [1]. The anti-inflammatory component is mechanistically relevant because neuroinflammation is a core pathological feature of Parkinson's disease and other neurodegenerative conditions [1].

Neuroinflammation Astrocytes Microglia LPS-induced nitrite production CK-1δ inhibitor

Optimal Research and Procurement Application Scenarios for N-(1,3-Benzothiazol-5-yl)-2-phenylacetamide


CK-1δ Target Validation and Chemical Probe Development in Neurodegenerative Disease Programs

N-(1,3-Benzothiazol-5-yl)-2-phenylacetamide, as represented by the lead compound 4 scaffold (CK-1δ IC₅₀ = 23 nM), is ideally suited for academic and pharmaceutical research groups conducting target validation studies for casein kinase 1 delta in Parkinson's disease, amyotrophic lateral sclerosis (ALS), and related TDP-43 proteinopathies [1][2]. The compound's demonstrated ability to protect dopaminergic neurons from 6-OHDA toxicity in vitro, combined with in vivo neuroprotection in the substantia nigra pars compacta of rodents, provides a robust pharmacological tool phenotype that 2-substituted benzothiazole analogs cannot currently match [1]. Procurement of this specific 5-yl positional isomer ensures experimental continuity with published datasets and avoids the confounding biological variability introduced by substitution at alternative benzothiazole positions [1][2].

Neuroinflammation Phenotypic Screening and Glial Biology Research

The dual neuroprotective and anti-inflammatory profile of the N-(benzothiazol-5-yl)-2-phenylacetamide chemotype makes it a valuable probe for neuroinflammation-focused phenotypic screening campaigns. Researchers investigating the interplay between CK-1δ signaling, microglial activation, and astrocyte-mediated inflammatory responses can utilize this compound as a chemical starting point, as evidenced by its dose-dependent suppression of LPS-induced nitrite production in primary glial cultures [1]. The availability of companion in vivo safety data (zebrafish embryo toxicity and Ames mutagenicity testing) reduces the risk of false-positive hits arising from compound toxicity in cell-based inflammatory assays [1].

Structure-Activity Relationship (SAR) Expansion Around the 5-yl Benzothiazole Substitution Vector

For medicinal chemistry teams engaged in lead optimization of CK-1δ inhibitors, N-(1,3-benzothiazol-5-yl)-2-phenylacetamide represents a validated 5-yl substitution starting scaffold with established structure-activity relationships. The ~2–4-fold enzymatic potency advantage over 2-yl comparators (IC₅₀ 23 nM vs. 50–100 nM), combined with demonstrably superior cellular neuroprotection, justifies focused SAR campaigns that preserve the 5-yl attachment while diversifying pendant phenylacetamide substituents [1][2]. The scaffold's favorable preliminary safety profile (non-mutagenic in Ames test, safe in zebrafish embryos up to 10 μM) further supports its selection as a lead-like template for hit-to-lead chemistry [1].

Procurement Specification Compliance and Experimental Reproducibility Assurance

For procurement officers and laboratory managers sourcing benzothiazole-based research chemicals, strict adherence to the 5-yl positional isomer specification (CAS 941966-34-3) is mandatory to ensure experimental reproducibility. The published literature demonstrates that even structurally similar N-(benzothiazolyl)-2-phenylacetamides with comparable enzymatic IC₅₀ values can exhibit divergent cellular neuroprotective and anti-inflammatory activities [1]. Verification of the correct CAS number, IUPAC nomenclature (N-(1,3-benzothiazol-5-yl)-2-phenylacetamide), and analytical certificate of analysis (≥95% purity by HPLC) should be prerequisites for procurement, as substitution with 2-yl (e.g., CAS 313955-42-9) or 6-yl positional isomers will generate non-comparable biological data [1][2].

Quote Request

Request a Quote for N-(1,3-benzothiazol-5-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.